1-Amino-cyclobutanecarboxylic acid methyl ester

Overview

Description

1-Amino-cyclobutanecarboxylic acid methyl ester is a unique chemical provided to early discovery researchers . It has a molecular weight of 129.16 .

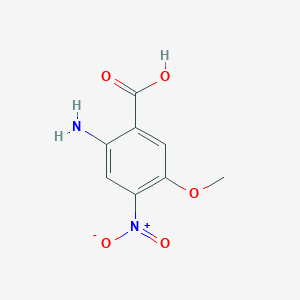

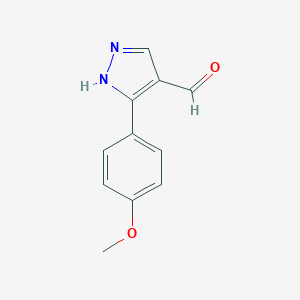

Molecular Structure Analysis

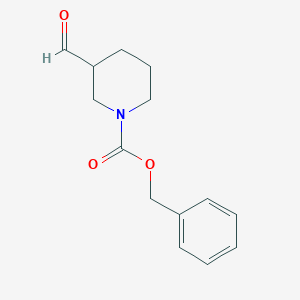

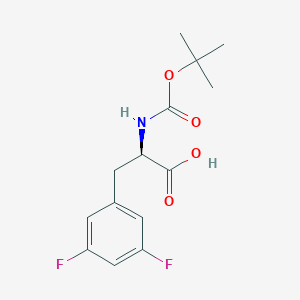

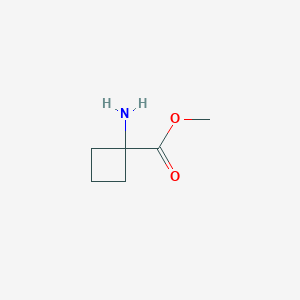

The molecular structure of 1-Amino-cyclobutanecarboxylic acid methyl ester can be represented by the SMILES stringCOC(=O)C1(N)CCC1 and the InChI string 1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 .

Scientific Research Applications

Plant Stress Hormones and Medicinal Chemistry

Jasmonic acid (JA) and its derivatives, including methyl esters like "1-Amino-cyclobutanecarboxylic acid methyl ester," have seen increasing interest in medicinal chemistry due to their roles as plant stress hormones. JA and its volatile methyl ester (MJ) are lipid-derived compounds with ubiquity in the plant kingdom. Their synthesis, usage, and biological activities cover a spectrum from drug and prodrug developments to their intrinsic properties in plants. This highlights a potential area for "1-Amino-cyclobutanecarboxylic acid methyl ester" in drug and nutraceutical development, given its structural similarity to these compounds (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

Biopolymer Modification

Research into the modification of xylan, a biopolymer, into ethers and esters demonstrates the versatility of ester compounds in creating materials with specific properties. This involves chemical reactions that produce derivatives with varied functional groups, substitution patterns, and degrees of substitution. Given the structural features of "1-Amino-cyclobutanecarboxylic acid methyl ester," it may offer similar potential in biopolymer modification, providing a pathway to new materials with tailored properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Lactic Acid Derivatives and Green Chemistry

The transformation of lactic acid into various chemicals via biotechnological routes underscores the importance of ester derivatives in green chemistry. Lactic acid, a key hydroxycarboxylic acid from biomass, can be converted into valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This illustrates the potential of "1-Amino-cyclobutanecarboxylic acid methyl ester" in serving as a precursor or intermediate in the synthesis of environmentally friendly chemicals (Gao, Ma, & Xu, 2011).

Safety and Hazards

Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, appropriate measures should be taken including moving the victim to fresh air, washing off with soap and water, rinsing with pure water, and not inducing vomiting . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam .

Mechanism of Action

Target of Action

The primary target of 1-Amino-cyclobutanecarboxylic acid methyl ester is the NMDA receptor , specifically at the glycine site, NR1 . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.

Mode of Action

1-Amino-cyclobutanecarboxylic acid methyl ester acts as a partial agonist at the glycine site of the NMDA receptor An agonist is a substance that initiates a physiological response when combined with a receptor

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could influence its absorption and distribution in the body

properties

IUPAC Name |

methyl 1-aminocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-9-5(8)6(7)3-2-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXOPTPGZBLQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363590 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-aminocyclobutanecarboxylate | |

CAS RN |

215597-35-6 | |

| Record name | Methyl 1-aminocyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.